4-Hydroxyimino-1-methanesulfonyl-pyrrolidine-3-carboxylic acid ethyl ester
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Overview
Description
4-Hydroxyimino-1-methanesulfonyl-pyrrolidine-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C8H14N2O5S. It is known for its unique structural features, including a pyrrolidine ring substituted with hydroxyimino, methanesulfonyl, and carboxylic acid ethyl ester groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyimino-1-methanesulfonyl-pyrrolidine-3-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the reaction of pyrrolidine derivatives with nitrosating agents to introduce the hydroxyimino group. The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride. The carboxylic acid ethyl ester group is often introduced via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and controlled reaction conditions to maintain consistency and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyimino-1-methanesulfonyl-pyrrolidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The nitroso group can be reduced back to the hydroxyimino group.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can regenerate the hydroxyimino group.
Scientific Research Applications
4-Hydroxyimino-1-methanesulfonyl-pyrrolidine-3-carboxylic acid ethyl ester is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxyimino-1-methanesulfonyl-pyrrolidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methanesulfonyl group can participate in electrophilic reactions, modifying the activity of enzymes or receptors. The carboxylic acid ethyl ester group can undergo hydrolysis, releasing the active carboxylic acid form.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyimino-1-methanesulfonyl-pyrrolidine-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
1-Methanesulfonyl-pyrrolidine-3-carboxylic acid ethyl ester: Lacks the hydroxyimino group, which may reduce its ability to form hydrogen bonds.
4-Hydroxyimino-pyrrolidine-3-carboxylic acid ethyl ester: Lacks the methanesulfonyl group, which may alter its electrophilic properties.
Uniqueness
4-Hydroxyimino-1-methanesulfonyl-pyrrolidine-3-carboxylic acid ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl (4Z)-4-hydroxyimino-1-methylsulfonylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S/c1-3-15-8(11)6-4-10(16(2,13)14)5-7(6)9-12/h6,12H,3-5H2,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRULTLQHYWPHJQ-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=NO)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C\1CN(C/C1=N\O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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